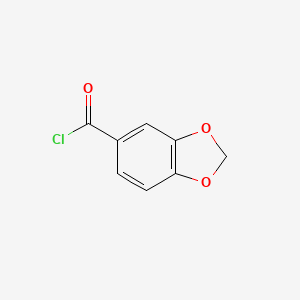
Piperonyloyl chloride
概述
描述
Piperonyloyl chloride is an acyl halide with the chemical formula C8H5ClO3. It is a derivative of piperonylic acid and is known for its role in organic synthesis, particularly in the preparation of various chemical compounds. This compound is characterized by its reactivity and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
生化分析
Biochemical Properties
Piperonyloyl chloride plays a significant role in biochemical reactions, particularly in the acylation of biomolecules. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds. For example, this compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in the modification of proteins and peptides, allowing researchers to study protein function and structure .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through acylation. This modification can alter the activity of these proteins, leading to changes in cell function. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins. This can result in changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can bind to enzymes and inhibit their activity by modifying their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular function. Additionally, this compound can activate certain enzymes by modifying regulatory sites, leading to enhanced enzyme activity. These interactions are crucial in understanding the compound’s effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. These effects can include changes in cell signaling, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to acylation reactions. It interacts with enzymes such as acyltransferases, which facilitate the transfer of acyl groups to target molecules. This interaction can affect metabolic flux and alter the levels of certain metabolites. Understanding these pathways is crucial in elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound can be transported into cells via specific transporters, allowing it to reach its target sites and exert its effects .
Subcellular Localization
This compound can localize to specific subcellular compartments, such as the cytoplasm and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its intended sites of action. The subcellular localization of this compound can influence its activity and function, as it can interact with specific biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions: Piperonyloyl chloride is typically synthesized from piperonylic acid through a reaction with thionyl chloride (SOCl2). The reaction proceeds as follows: [ \text{C8H6O4} + \text{SOCl2} \rightarrow \text{C8H5ClO3} + \text{SO2} + \text{HCl} ] This reaction is carried out under reflux conditions, where piperonylic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: Piperonyloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form piperonylic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: Form esters when reacted with this compound in the presence of a base such as pyridine.
Thiols: Produce thioesters in reactions with this compound, often catalyzed by a base.
Major Products:
Amides: Formed from reactions with amines.
Esters: Result from reactions with alcohols.
Thioesters: Produced from reactions with thiols.
科学研究应用
Piperonyloyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Kinetic Studies: Employed in studies to evaluate solvolysis rate constants in different solvents.
Biological Research: Involved in the synthesis of bioactive compounds, such as inhibitors of platelet aggregation and piscicidal components.
作用机制
The mechanism of action of piperonyloyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The solvolysis reaction of this compound proceeds via an electron-rich acyl transfer mechanism, where the acyl group is transferred to the nucleophile, resulting in the formation of the corresponding acylated product .
相似化合物的比较
Benzoyl Chloride: Similar in structure but lacks the methylenedioxy group present in piperonyloyl chloride.
Piperonylamine: Contains an amine group instead of the acyl chloride group.
Piperonylic Acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its methylenedioxy group, which imparts distinct reactivity and properties compared to other acyl halides. This structural feature makes it particularly useful in the synthesis of specific organic compounds that require the methylenedioxy functionality .
属性
IUPAC Name |
1,3-benzodioxole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGZIMDIHBXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370480 | |
| Record name | Piperonyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25054-53-9 | |
| Record name | Piperonyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solvolysis of piperonyloyl chloride?
A: this compound (1) is classified as an electron-rich benzoyl chloride. The mechanisms of acyl transfer reactions involving such electron-rich compounds are not well understood []. By studying the kinetics of this compound's solvolysis— its reaction with a solvent molecule— in various pure and binary solvent systems, researchers can gain a deeper understanding of how electron-rich acyl groups behave during chemical reactions []. This information can be valuable for optimizing reactions involving similar compounds and designing new synthetic pathways.
Q2: How is the extended Grunwald-Winstein equation used in the study of this compound?
A: The extended Grunwald-Winstein equation is a valuable tool for analyzing the influence of solvent properties on reaction rates []. By applying this equation to the kinetic data obtained from the solvolysis of this compound, researchers can determine the reaction's sensitivity to different solvent parameters, such as polarity and ionizing power []. This analysis provides insights into the reaction mechanism and the role of the solvent in the reaction pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
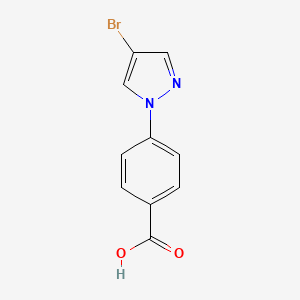

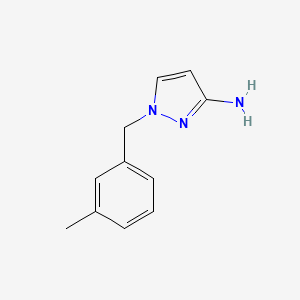
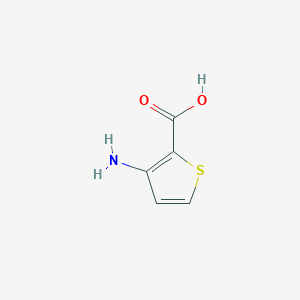

![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
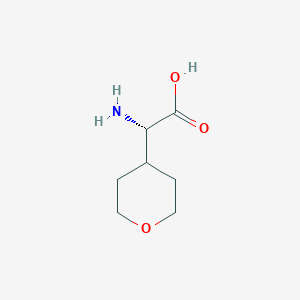
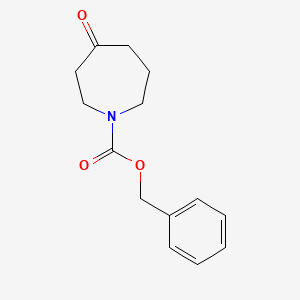
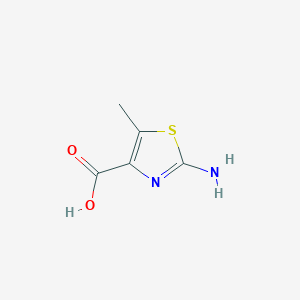


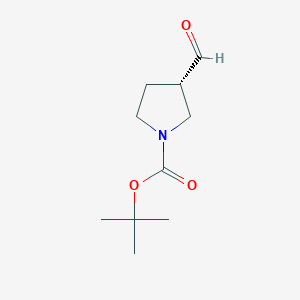

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
